molecular formula C20H21N3O2 B12159127 2-{[benzyl(methyl)amino]methyl}-6-(2-methoxyphenyl)pyridazin-3(2H)-one

2-{[benzyl(methyl)amino]methyl}-6-(2-methoxyphenyl)pyridazin-3(2H)-one

Cat. No.: B12159127
M. Wt: 335.4 g/mol
InChI Key: STMSZEWPHAUXGQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[benzyl(methyl)amino]methyl}-6-(2-methoxyphenyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. One common method includes the reaction of 2-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization with an appropriate reagent to form the pyridazinone core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-{[Benzyl(methyl)amino]methyl}-6-(2-methoxyphenyl)pyridazin-3(2H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines .

Scientific Research Applications

2-{[Benzyl(methyl)amino]methyl}-6-(2-methoxyphenyl)pyridazin-3(2H)-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential use as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The exact mechanism of action of 2-{[benzyl(methyl)amino]methyl}-6-(2-methoxyphenyl)pyridazin-3(2H)-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The compound may modulate signaling pathways involved in inflammation, cell proliferation, or apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its methoxyphenyl group, for instance, may enhance its interaction with certain biological targets, making it a promising candidate for drug development .

Properties

Molecular Formula

C20H21N3O2

Molecular Weight

335.4 g/mol

IUPAC Name

2-[[benzyl(methyl)amino]methyl]-6-(2-methoxyphenyl)pyridazin-3-one

InChI

InChI=1S/C20H21N3O2/c1-22(14-16-8-4-3-5-9-16)15-23-20(24)13-12-18(21-23)17-10-6-7-11-19(17)25-2/h3-13H,14-15H2,1-2H3

InChI Key

STMSZEWPHAUXGQ-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)CN2C(=O)C=CC(=N2)C3=CC=CC=C3OC

Origin of Product

United States

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